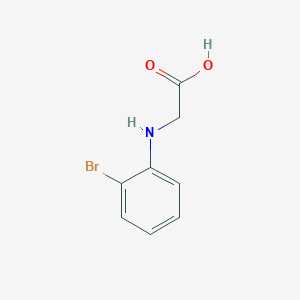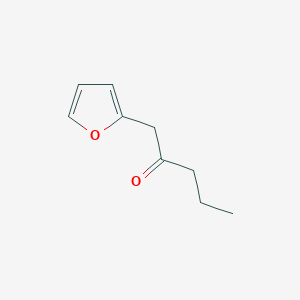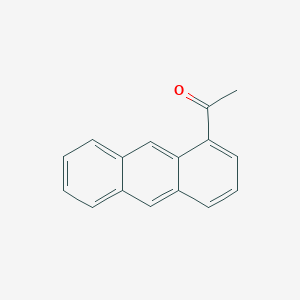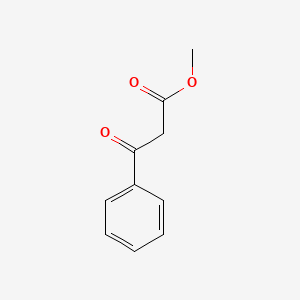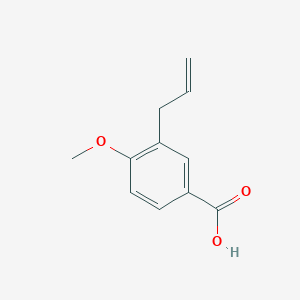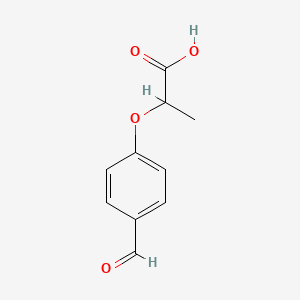
5-Aminobenzene-1,3-diol hydrochloride
Overview
Description
5-Aminobenzene-1,3-diol hydrochloride is a useful research compound. Its molecular formula is C6H8ClNO2 and its molecular weight is 161.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 184687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
5-Aminobenzene-1,3-diol hydrochloride derivatives have been investigated for their effectiveness as corrosion inhibitors. For instance, 2-aminobenzene-1,3-dicarbonitriles, closely related compounds, have shown promising results as green corrosion inhibitors for mild steel in acidic environments and for aluminum in alkaline conditions. These inhibitors exhibit high inhibition efficiency, with some derivatives achieving up to 97.83% effectiveness. Their adsorption onto metal surfaces follows the Langmuir adsorption isotherm, indicating a strong and uniform adsorption process. These findings suggest potential applications in protecting metal structures from corrosion, thereby extending their lifespan and reducing maintenance costs (Verma et al., 2015).
Antiviral Activity
Research has explored the antiviral potential of compounds structurally related to this compound. In a study on the anti-viral activity against SARS-CoV-2, derivatives of 5-hydroxy based drugs demonstrated significant binding energy, suggesting their effectiveness as COVID-19 inhibitors. The study highlighted the importance of alcohol groups and positional isomerism in enhancing antiviral activity, indicating a promising direction for developing new antiviral agents (Palsaniya et al., 2021).
Enzymatic Assays
The chromogenic detection system, which includes compounds similar to this compound, has been used in enzymatic assays for uric acid in biological fluids. This system offers a reliable, simple, and rapid method for uric acid assay, suitable for both manual and automated procedures. Such advancements in enzymatic assays are crucial for clinical diagnostics, enabling accurate and efficient measurement of biomarkers (Fossati et al., 2010).
Synthetic Chemistry
This compound and its analogs serve as key intermediates in synthetic chemistry for creating a wide range of compounds. For instance, efficient methods have been developed for synthesizing substituted 5-aminotetrazoles, which are valuable in various chemical applications. These methods align with the principles of green chemistry, emphasizing mild conditions, environmental friendliness, and good selectivity (Xie et al., 2015).
These diverse applications highlight the significance of this compound and its derivatives in scientific research, offering potential benefits across multiple disciplines, from materials science to pharmacology.
Scientific Research Applications of this compound
Corrosion Inhibition
This compound derivatives, specifically 2-aminobenzene-1,3-dicarbonitriles, have been studied for their corrosion inhibition properties. These derivatives showed notable effectiveness in inhibiting corrosion of metals like mild steel and aluminum in acidic and alkaline environments. The studies demonstrated the compounds' adsorption on metal surfaces, following Langmuir adsorption isotherm, and provided insights into their electrochemical and quantum chemical behaviors (Verma, Quraishi, & Singh, 2015), (Verma et al., 2015).
Antiviral Activity
Research into the antiviral properties of this compound derivatives, particularly against SARS-CoV-2, has been conducted. These studies focused on molecular docking and density functional theory (DFT) methods to explore the potential of these compounds as COVID-19 inhibitors. The findings suggested that the antiviral activity could be influenced by the number of hydroxyl groups and their positional isomerism (Palsaniya et al., 2021).
Chromogenic Systems
The compound has been used in chromogenic systems for measuring biochemical substances. For example, in the enzymatic assay of uric acid in biological fluids, a chromogenic system involving this compound derivatives was developed, providing a reliable, simple, and rapid method for such assays (Fossati & Prencipe, 2010).
Antioxidative Activity
Studies have evaluated the antioxidative activity of compounds incorporating this compound. These include 1,3,5-triazine analogues with aminobenzene sulfonamide and other motifs, showing significant potential in the treatment of illnesses caused or related to oxidative stress (Havránková et al., 2020).
Cancer Research
The compound has been explored in cancer research, particularly in investigating the regression of spontaneous mammary tumors in mice using derivatives of this compound. This research provided insights into the transient effects of these compounds on tumor growth and their interactions within biological systems (Woolley Dw, 1953).
Synthesis and Characterization
The synthesis and characterization of new heterocyclic compounds containing a sulfonamide moiety from this compound derivatives have been a focus area. These studies contribute to the development of new chemical entities with potential applications in various fields (Mohsein, Majeed, & Al-Ameerhelal, 2019).
Mechanism of Action
Target of Action
It is often used in organic synthesis reactions and chemical research , suggesting that it may interact with a variety of molecular targets.
Result of Action
Given its use in organic synthesis and chemical research , it likely has diverse effects depending on the specific context of its use.
Properties
IUPAC Name |
5-aminobenzene-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3,8-9H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZZCDQPCQIUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332615 | |
| Record name | 5-aminobenzene-1,3-diol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-56-5 | |
| Record name | 6318-56-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6318-56-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-aminobenzene-1,3-diol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)



